molecular formula C14H9NO4 B1664801 Alrestatin CAS No. 51411-04-2

Alrestatin

Cat. No.: B1664801
CAS No.: 51411-04-2
M. Wt: 255.22 g/mol
InChI Key: GCUCIFQCGJIRNT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Alrestatin plays a crucial role in inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. This inhibition is significant in preventing the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . This compound interacts with the active site of aldose reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate . The binding of this compound to aldose reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

This compound has profound effects on various cell types, particularly those susceptible to diabetic complications. By inhibiting aldose reductase, this compound reduces the intracellular accumulation of sorbitol, thereby preventing osmotic stress and cellular damage . This inhibition also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of aldose reductase, where it forms a stable inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol within cells . This compound’s inhibition of aldose reductase is characterized by its high affinity and specificity for the enzyme, which is facilitated by hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound and its degradation products have been studied extensively, revealing that the compound remains stable under physiological conditions for extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on aldose reductase, preventing the accumulation of sorbitol and subsequent cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits aldose reductase and prevents diabetic complications without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to the polyol pathway, where it inhibits aldose reductase and prevents the conversion of glucose to sorbitol . This inhibition reduces the flux through the polyol pathway, thereby decreasing the levels of sorbitol and its associated metabolites . This compound also interacts with cofactors such as NADPH, which is required for the enzymatic activity of aldose reductase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . This compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues, particularly those affected by diabetic complications.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on aldose reductase . The compound’s activity is influenced by its ability to access the active site of the enzyme, which is facilitated by its physicochemical properties and interactions with cellular components . This compound’s localization and activity are also modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.

Preparation Methods

Alrestatin can be synthesized through the reaction of naphthalic anhydride with glycine . This reaction involves the formation of a key intermediate, which is then further processed to yield the final product. The synthetic route is relatively straightforward and involves standard organic synthesis techniques.

Chemical Reactions Analysis

Alrestatin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCIFQCGJIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045655
Record name Alrestatin
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Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51411-04-2
Record name Alrestatin
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Record name Alrestatin
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Record name 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Alrestatin's primary mechanism of action?

A1: this compound primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]

Q2: How does this compound's inhibition of aldose reductase affect cellular processes?

A2: By inhibiting aldose reductase, this compound reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]

Q3: Does this compound preferentially bind to a specific form of aldose reductase?

A3: Research suggests that this compound binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]

Q4: What role does Tyrosine 48 play in this compound's binding to aldose reductase?

A4: Tyrosine 48 (Tyr48) is crucial for this compound's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both this compound binding and enzyme inhibition, highlighting its importance. []

Q5: What is the "this compound double-decker" phenomenon?

A5: In a unique finding, researchers observed the binding of two this compound molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "this compound double-decker." []

Q6: What is the significance of the "this compound double-decker" observation?

A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one this compound molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []

Q7: What is the molecular formula and weight of this compound?

A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q8: What is the impact of this compound on arginine-induced hormone secretion in rats?

A11: this compound has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for this compound in diabetes management. []

Q9: What is the effect of this compound on neutrophil function under hyperglycemic conditions?

A13: Studies indicate that this compound can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] this compound, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []

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